![molecular formula C29H30N4O3S2 B2567365 2-((3-(4-Acetamidophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamid CAS No. 380340-58-9](/img/structure/B2567365.png)
2-((3-(4-Acetamidophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-acetamidophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups and a tricyclic core.
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound possesses significant cytotoxic activity against various cancer cell lines. Key mechanisms identified include:
- Induction of Apoptosis : Activates caspase pathways crucial for programmed cell death.
- Inhibition of Autophagy : Decreases levels of LC3A and LC3B proteins involved in autophagosome formation.
- Topoisomerase Inhibition : Disrupts DNA replication and repair processes in cancer cells.
Case Studies
- Cytotoxicity Studies : In vitro studies demonstrated that the compound effectively induced apoptosis in several cancer cell lines, including breast and lung cancer cells, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Additional research highlighted the compound's ability to inhibit topoisomerase II activity, which is critical for DNA maintenance in rapidly dividing cells .
Therapeutic Applications
Given its biological activity, this compound is being investigated for potential therapeutic applications in:
- Cancer Treatment : Its ability to induce apoptosis and inhibit key cellular processes makes it a candidate for further development in oncology.
- Enzyme Inhibition Studies : Similar compounds have shown promise as inhibitors for enzymes like α-glucosidase and acetylcholinesterase, indicating potential applications in treating diabetes and neurodegenerative diseases .
Wirkmechanismus
Target of Action
Similar compounds have been shown to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, potentially influencing oxidative processes in the organism .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to possess diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-acetamidophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple stepsCommon reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Acetamidophenyl acetate
- 4-(4-Acetamidophenyl)-4-oxobutanoic acid
- 4-Acetamidophenol
Uniqueness
Compared to similar compounds, 2-{[4-(4-acetamidophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide stands out due to its complex structure and the presence of multiple functional groups
Biologische Aktivität
The compound 2-{[4-(4-acetamidophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a complex nitrogen-rich heterocyclic compound with potential biological activities, particularly in the realm of anticancer research. This article reviews its synthesis, biological activity, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C19H20N4O2S2 with a molecular weight of 400.51 g/mol. The structure includes a thiazole ring and multiple functional groups that contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the thiazole ring and subsequent modifications to introduce acetamide and phenyl groups. The synthetic pathway often utilizes starting materials such as hydrazine derivatives and various acylating agents to achieve the final product.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of compounds similar to or derived from this structure against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxic activity is often measured using the MTT assay, which assesses cell viability post-treatment.
Key Findings:
- Compounds with similar structural motifs have shown significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth.
- For instance, derivatives containing thiadiazole moieties exhibited enhanced lipophilicity, which correlates with improved membrane permeability and increased cytotoxic effects against cancer cells .
Compound | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
3d | HeLa | 29 | Contains two phthalimide moieties |
3c | MCF-7 | 73 | Effective against breast cancer cells |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Many nitrogen-rich heterocycles inhibit specific kinases involved in cell proliferation.
- Interaction with DNA : Some derivatives may intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
- Targeting Growth Factors : The compound may disrupt signaling pathways crucial for tumor growth and survival.
Case Studies
Several studies have reported on the synthesis and biological evaluation of compounds related to this structure:
- Thiadiazole Derivatives : A study synthesized thiadiazole derivatives and assessed their cytotoxic activity against HeLa cells, noting that certain substitutions significantly enhanced activity due to better interaction with biological targets .
- Phthalimide Combinations : Research indicated that compounds combining phthalimide and thiadiazole structures showed improved cytotoxic profiles compared to those without these modifications .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the thiadiazole ring can dramatically alter biological activity, emphasizing the importance of molecular design in drug development .
Eigenschaften
IUPAC Name |
2-[[3-(4-acetamidophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3S2/c1-18(2)32(21-9-5-4-6-10-21)25(35)17-37-29-31-27-26(23-11-7-8-12-24(23)38-27)28(36)33(29)22-15-13-20(14-16-22)30-19(3)34/h4-6,9-10,13-16,18H,7-8,11-12,17H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHROWWCZUAUTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.